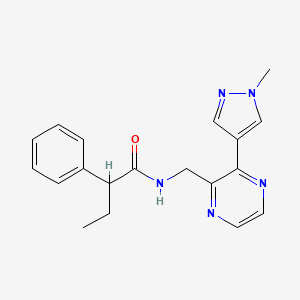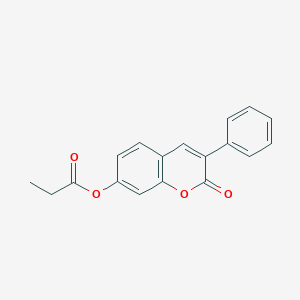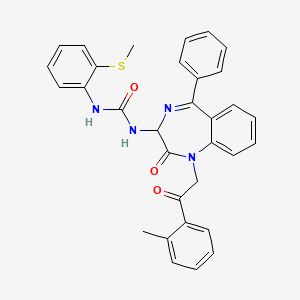
3-(4-Bromophenyl)-1,1-diphenylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “3-(4-Bromophenyl)-1,1-diphenylurea” has been reported in the literature . For instance, a compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was synthesized and used as a key intermediate in the synthesis of heterocyclic liquid crystals . The synthesis involved free radical polymerization of the corresponding monomers .
Molecular Structure Analysis
The molecular structure of compounds similar to “this compound” has been studied . For example, the molecular structure of “(E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one” was synthesized and crystallized in the monoclinic system of P21/c space group .
Chemical Reactions Analysis
The chemical reactions involving compounds similar to “this compound” have been reported . For instance, a compound “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole” was used as a key intermediate in the synthesis of polymer and non-polymer ordered liquid crystal phase .
Wissenschaftliche Forschungsanwendungen
Crystal Structure and Material Properties
The study on the crystal structure of metobromuron, a phenylurea herbicide closely related to "3-(4-Bromophenyl)-1,1-diphenylurea," highlights its material properties. The crystal structure facilitates understanding of its interactions and stability, forming chains along the a-axis direction in the crystal. Such insights are crucial for designing better herbicides and understanding their environmental impact (Kang et al., 2015).
Sensing and Detection Applications
Research on 3-amino boron-dipyrromethene (3-amino BODIPY) derivatives, derived from a similar brominated compound, demonstrates the compound's utility in sensing applications. These derivatives serve as chemodosimetric sensors for ions like Hg2+ and as colorimetric and ratiometric sensors for F− ions, showing the potential of bromophenyl-based compounds in environmental monitoring and chemical sensing (Ganapathi et al., 2014).
Antipathogenic Activity
Thiourea derivatives containing bromophenyl show significant antipathogenic activity, especially against strains known for biofilm growth, such as Pseudomonas aeruginosa and Staphylococcus aureus. This suggests potential applications of these derivatives in developing antimicrobial agents with antibiofilm properties (Limban et al., 2011).
Photoluminescence and Electrochemical Applications
A series of 2,3-diphenylphenanthro[9,10-b]furans, involving bromophenyl derivatives, display intense blue fluorescence in solutions and solid states, indicating their use in organic light-emitting diodes (OLEDs) and other photoluminescent applications. Their high HOMO energy levels suggest potential in electrochemical applications as well (Kojima et al., 2016).
Biological Activities
Studies on nitrosubstituted acyl thioureas containing bromophenyl show promising biological activities, including antioxidant, cytotoxic, antibacterial, and antifungal properties. This broad spectrum of activity highlights the potential for these compounds in pharmaceutical applications and as biochemical tools (Tahir et al., 2015).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds have been found to inhibit the enzymatic activity of thioredoxin reductase (trxr) and topoisomerase ib (topo ib) . TrxR is a selenoenzyme essential for antioxidant defense and redox homeostasis, while Topo IB is an enzyme that alters the topologic states of DNA during transcription. Inhibition of these enzymes could contribute to the cytotoxic action of these compounds .
Biochemical Pathways
For instance, they can increase the production of reactive oxygen species (ROS) and malondialdehyde (MDA), a biomarker for oxidative injury . They can also affect the cholinergic nervous system by reducing the activity of acetylcholinesterase (AchE), an enzyme that hydrolyzes acetylcholine .
Result of Action
Similar compounds have shown potent activity against hiv-1 . They have also been found to reduce the level of AchE significantly, leading to dramatic behavioral changes, body movement impairment, and even a reduced number of survival organisms .
Eigenschaften
IUPAC Name |
3-(4-bromophenyl)-1,1-diphenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O/c20-15-11-13-16(14-12-15)21-19(23)22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14H,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDIGTYUZUXOMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2752130.png)



![3-(4-(methoxycarbonyl)phenoxy)-4-oxo-4H-chromen-7-yl benzo[d][1,3]dioxole-5-carboxylate](/img/structure/B2752138.png)
![1-Methyl-6-methylsulfanyl-1H-pyrazolo[3,4-d]pyrimidin-3-ol](/img/structure/B2752141.png)


![5-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxybenzamide](/img/structure/B2752145.png)
![2-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide](/img/structure/B2752147.png)

![5-Fluoro-2-[2-(piperidin-1-yl)ethoxy]benzamide](/img/structure/B2752150.png)
![4-{[(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-2-(4-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B2752151.png)